molecular formula C12H9Br B048390 2-Bromobiphenyl CAS No. 2052-07-5

2-Bromobiphenyl

Cat. No.: B048390
CAS No.: 2052-07-5
M. Wt: 233.1 g/mol
InChI Key: KTADSLDAUJLZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobiphenyl, also known as 2-Bromodiphenyl or o-Bromobiphenyl, is an organic compound with the molecular formula C12H9Br. It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl structure is replaced by a bromine atom at the ortho position. This compound is a colorless liquid at room temperature with a melting point of 1.5-2°C and a boiling point of 297-298°C .

Mechanism of Action

Target of Action

2-Bromobiphenyl is a persistent organic pollutant (POP) found primarily in soil and water The primary targets of this compound are not well-defined in the literature

Mode of Action

It is known to persist in the environment and can accumulate in organisms, potentially leading to toxic effects . .

Result of Action

As a persistent organic pollutant, it is known to accumulate in organisms and may lead to toxic effects . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. As a persistent organic pollutant, it is resistant to environmental degradation and can accumulate in soil and water . This persistence and potential for bioaccumulation mean that environmental conditions such as temperature, pH, and the presence of other chemicals could influence its action and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods to synthesize 2-Bromobiphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst. Another method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 1,2-dibromobenzene with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound typically involves the bromination of biphenyl using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, and the product is purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromobiphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to form biphenyl

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as phenyl ethers or phenylamines.

    Coupling: Biaryl compounds are the major products.

    Reduction: Biphenyl is the major product

Scientific Research Applications

2-Bromobiphenyl is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodobiphenyl
  • 4-Bromobiphenyl
  • 2,2’-Dibromobiphenyl
  • 2-Bromotoluene
  • 2-Aminobiphenyl

Uniqueness

2-Bromobiphenyl is unique due to its specific substitution pattern, which allows it to participate in a variety of chemical reactions. The presence of the bromine atom at the ortho position provides distinct reactivity compared to other brominated biphenyls, such as 4-Bromobiphenyl, where the bromine atom is at the para position .

Properties

IUPAC Name

1-bromo-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTADSLDAUJLZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br
Record name 2-BROMOBIPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0024638
Record name 2-Bromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-bromobiphenyl is a clear liquid. Insoluble in water. (NTP, 1992)
Record name 2-BROMOBIPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

565 to 568 °F at 760 mmHg (NTP, 1992)
Record name 2-BROMOBIPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (NTP, 1992)
Record name 2-BROMOBIPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.2175 (NTP, 1992) - Denser than water; will sink
Record name 2-BROMOBIPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

2052-07-5
Record name 2-BROMOBIPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Bromobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2052-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromobiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biphenyl, 2-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Bromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXS4234YXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

34.7 to 35.6 °F (NTP, 1992)
Record name 2-BROMOBIPHENYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19891
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods

Procedure details

A solution of 8.8 mL of isoamylnitrite in 120 mL of benzene at 45° C. was treated dropwise over 30 minutes with a solution of 7.5 g of 2-bromoaniline in 30 mL of benzene. After the addition was complete, the mixture was heated at reflux for 90 minutes then cooled and concentrated under vacuum. The product was purified by preparative high pressure liquid chromatography on silica, eluting with hexanes. 1H NMR (200 MHz,CDCl3): 7.23 (m,2H), 7.35 (m,1H), 7.44 (s,5H), 7.70 (d,8 Hz,1H).
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobiphenyl
Reactant of Route 2
Reactant of Route 2
2-Bromobiphenyl
Reactant of Route 3
Reactant of Route 3
2-Bromobiphenyl
Reactant of Route 4
Reactant of Route 4
2-Bromobiphenyl
Reactant of Route 5
Reactant of Route 5
2-Bromobiphenyl
Reactant of Route 6
Reactant of Route 6
2-Bromobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.